molecular formula C12H28BF4P B053054 Tributylphosphonium tetrafluoroborate CAS No. 113978-91-9

Tributylphosphonium tetrafluoroborate

Cat. No.: B053054
CAS No.: 113978-91-9
M. Wt: 290.13 g/mol
InChI Key: NCHAZLRRIGGCER-UHFFFAOYSA-O
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Description

Tributylphosphonium tetrafluoroborate is a chemical compound with the molecular formula [CH3(CH2)3]3P · HBF4. It is commonly used as a ligand in various chemical reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions . This compound is known for its stability and effectiveness in facilitating these reactions.

Mechanism of Action

Target of Action

Tributylphosphonium tetrafluoroborate is a phosphine ligand, which means it can bind to metal centers in various chemical compounds . The primary targets of this compound are therefore the metal centers of these compounds, where it can influence their reactivity and selectivity .

Mode of Action

As a phosphine ligand, this compound interacts with its targets by donating its lone pair of electrons to the metal center, forming a coordinate covalent bond . This interaction can significantly alter the electronic properties of the metal center, thereby influencing the overall reactivity of the compound .

Biochemical Pathways

This compound is primarily used in organic synthesis, where it participates in various coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves the formation of a new carbon-carbon or carbon-heteroatom bond, which can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon or carbon-heteroatom bonds through various coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a ligand . Additionally, the compound’s reactivity can be influenced by the temperature and the nature of the solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylphosphonium tetrafluoroborate can be synthesized through the reaction of tributylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tributylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Tributylphosphonium tetrafluoroborate participates in various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylphosphonium tetrafluoroborate is unique due to its specific combination of n-butyl groups and its effectiveness as a ligand in various catalytic reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Biological Activity

Tributylphosphonium tetrafluoroborate (TBPBF4) is a phosphonium salt that has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into the biological activity of TBPBF4, exploring its properties, mechanisms of action, and potential applications based on existing research.

  • Molecular Formula : C₁₂H₂₈BF₄P
  • Molecular Weight : 290.13 g/mol
  • CAS Number : 113978-91-9

TBPBF4 is characterized by its air-stable and non-pyrophoric nature, making it suitable for various chemical processes. It serves as a precursor to tributylphosphine, which is utilized in numerous catalytic reactions, including the Baylis-Hillman reaction and azide reductions .

1. Catalytic Properties

TBPBF4 acts as a catalyst in several reactions that have biological relevance. For instance, it has been used in phosphine-catalyzed reactions that facilitate the formation of biologically active compounds. The reactivity of TBPBF4 is attributed to its ability to stabilize reactive intermediates, thus enhancing reaction rates and yields in synthetic pathways .

2. Interaction with Biological Molecules

Research indicates that TBPBF4 can interact with various biological molecules, potentially influencing their behavior. For example, studies have shown that TBPBF4 can participate in electron transfer reactions involving nucleophiles such as alcohols and thiols. This interaction can lead to the formation of reduced species that may exhibit biological activity .

Case Study 1: Kinetic Studies

A study investigated the kinetics of TBPBF4's reaction with methylviologen (MV²⁺) in the presence of nucleophiles. The results demonstrated that TBPBF4 facilitates single-electron transfer processes, leading to the generation of reduced forms of MV²⁺. This indicates a potential role in redox biology, where electron transfer is crucial for cellular processes .

Case Study 2: Biodegradable Nanoparticles

In another study, TBPBF4 was incorporated into biodegradable zwitterionic nanoparticles designed for drug delivery applications. These nanoparticles exhibited tunable phase separation properties under physiological conditions, suggesting that TBPBF4 can enhance the biocompatibility and functionality of drug delivery systems .

Table: Summary of Biological Activities

Activity Description Reference
CatalysisActs as a catalyst in various organic reactions relevant to drug synthesis
Electron TransferFacilitates electron transfer reactions with biological nucleophiles
Drug DeliveryUsed in the formulation of biodegradable nanoparticles for drug delivery
Interaction with Biological MoleculesEngages with nucleophiles leading to the formation of biologically active reduced species

Properties

IUPAC Name

tributylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHAZLRRIGGCER-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113978-91-9
Record name Tri-n-butylphosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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